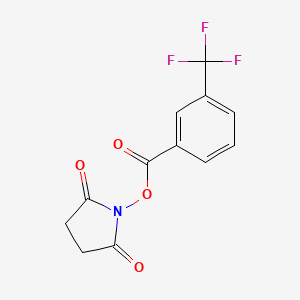

2,5-Dioxopyrrolidin-1-yl 3-(trifluoromethyl)benzoate

Übersicht

Beschreibung

2,5-Dioxopyrrolidin-1-yl 3-(trifluoromethyl)benzoate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and stability. The compound consists of a pyrrolidinone ring attached to a benzoate group with a trifluoromethyl substituent, making it a valuable intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-(trifluoromethyl)benzoate typically involves the reaction of 3-(trifluoromethyl)benzoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an inert atmosphere, usually under nitrogen, and at low temperatures to prevent side reactions. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, making the process more sustainable and cost-effective .

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 3-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the NHS ester group is replaced by nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Common reagents used in reactions with this compound include amines, alcohols, and water. The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures, to ensure high yields and minimize side reactions .

Major Products Formed

The major products formed from reactions involving this compound include substituted benzoates and the corresponding N-hydroxysuccinimide derivatives. These products are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals .

Wissenschaftliche Forschungsanwendungen

2,5-Dioxopyrrolidin-1-yl 3-(trifluoromethyl)benzoate has a wide range of applications in scientific research, including:

Chemistry: It is used as a coupling reagent in peptide synthesis and as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.

Medicine: It is used in the development of new drugs and therapeutic agents, particularly in the field of oncology and neurology.

Wirkmechanismus

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 3-(trifluoromethyl)benzoate involves the formation of reactive intermediates that can modify other molecules. The NHS ester group is highly reactive towards nucleophiles, allowing it to form covalent bonds with amines and other nucleophilic groups. This reactivity is exploited in various applications, such as the conjugation of biomolecules and the synthesis of complex organic compounds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,5-Dioxopyrrolidin-1-yl 3,3,3-trifluoropropanoate: Similar in structure but with a propanoate group instead of a benzoate group.

2,5-Dioxopyrrolidin-1-yl 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoate: Contains a diazirinyl group, making it useful in photoaffinity labeling.

Uniqueness

2,5-Dioxopyrrolidin-1-yl 3-(trifluoromethyl)benzoate is unique due to its trifluoromethyl group, which imparts high stability and reactivity. This makes it particularly valuable in applications requiring robust and efficient coupling reactions. Its ability to form stable covalent bonds with nucleophiles sets it apart from other similar compounds .

Biologische Aktivität

2,5-Dioxopyrrolidin-1-yl 3-(trifluoromethyl)benzoate is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemical research. Its unique structure, featuring a dioxopyrrolidine moiety and a trifluoromethyl group, enhances its reactivity and utility in various applications, including drug discovery and protein-ligand interaction studies.

- Molecular Formula : C₁₃H₈F₃N₃O₄

- Molecular Weight : 327.21 g/mol

- Structure : The compound consists of a pyrrolidinone ring attached to a benzoate group with a trifluoromethyl substituent.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with target biomolecules upon exposure to UV light. This property is essential for studying protein-ligand interactions and identifying binding sites on proteins. The compound's diazirine ring enhances its reactivity, making it a valuable tool in photoaffinity labeling techniques, which are crucial for probing complex biological systems .

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of compounds related to this compound. For instance, related compounds have shown promising results in various seizure models:

| Compound | ED50 (mg/kg) | Toxicity (TD50 mg/kg) | Test Type |

|---|---|---|---|

| Compound A | 45.6 | 162.4 | MES |

| Compound B | 39.5 | Not specified | 6 Hz |

These findings suggest that compounds with similar structural features may exhibit significant anticonvulsant activity while maintaining a favorable safety profile .

Antinociceptive Activity

In addition to anticonvulsant properties, the compound has been evaluated for its antinociceptive effects. In pain models such as the formalin test and oxaliplatin-induced neuropathic pain model, certain derivatives have demonstrated effective pain relief, indicating their potential use in pain management therapies .

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized various derivatives of pyrrolidine-2,5-dione and assessed their biological activities. Compounds were tested for their efficacy in seizure models and showed varied results in terms of potency and safety .

- Mechanistic Insights : Research indicated that some derivatives inhibit calcium currents mediated by Cav1.2 (L-type) channels, which is a common mechanism for anticonvulsant drugs . This suggests that the biological activity of these compounds may be linked to their interaction with ion channels.

- Hepatotoxicity Studies : Safety evaluations revealed that certain compounds exhibited negligible hepatotoxicity at therapeutic concentrations, making them suitable candidates for further development in clinical settings .

Applications in Drug Discovery

The unique properties of this compound make it an attractive candidate for drug development:

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO4/c13-12(14,15)8-3-1-2-7(6-8)11(19)20-16-9(17)4-5-10(16)18/h1-3,6H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWCQADUCJYEHBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.